molecular formula C10H9N3OS B14657461 N-1,3-Benzothiazol-2-yl-N-ethenylurea CAS No. 46421-64-1

N-1,3-Benzothiazol-2-yl-N-ethenylurea

Cat. No.: B14657461
CAS No.: 46421-64-1
M. Wt: 219.27 g/mol
InChI Key: UGLPKOGHUYOEHQ-UHFFFAOYSA-N
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Description

N-1,3-Benzothiazol-2-yl-N-ethenylurea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-yl-N-ethenylurea can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with isocyanates under mild conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the overall production time .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-yl-N-ethenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-Benzothiazol-2-yl-N-ethenylurea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-yl-N-ethenylurea involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, benzothiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-Benzothiazol-2-yl-N-ethenylurea stands out due to its unique structure, which combines the benzothiazole moiety with an ethenylurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

46421-64-1

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1-ethenylurea

InChI

InChI=1S/C10H9N3OS/c1-2-13(9(11)14)10-12-7-5-3-4-6-8(7)15-10/h2-6H,1H2,(H2,11,14)

InChI Key

UGLPKOGHUYOEHQ-UHFFFAOYSA-N

Canonical SMILES

C=CN(C1=NC2=CC=CC=C2S1)C(=O)N

Origin of Product

United States

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